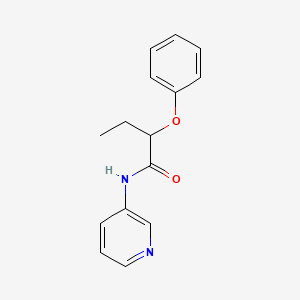

2-phenoxy-N-(pyridin-3-yl)butanamide

Beschreibung

2-Phenoxy-N-(pyridin-3-yl)butanamide is a pyridine-containing amide derivative characterized by a butanamide backbone substituted with a phenoxy group at the C2 position and a pyridin-3-yl group at the terminal nitrogen. For example, 2-phenyl-N-(3-pyridinyl)butanamide (CAS 349432-04-8) shares a comparable scaffold but replaces the phenoxy group with a phenyl moiety . The molecular formula of this phenyl-substituted analog is C₁₅H₁₆N₂O, with a molar mass of 240.30 g/mol .

Eigenschaften

Molekularformel |

C15H16N2O2 |

|---|---|

Molekulargewicht |

256.30 g/mol |

IUPAC-Name |

2-phenoxy-N-pyridin-3-ylbutanamide |

InChI |

InChI=1S/C15H16N2O2/c1-2-14(19-13-8-4-3-5-9-13)15(18)17-12-7-6-10-16-11-12/h3-11,14H,2H2,1H3,(H,17,18) |

InChI-Schlüssel |

QXYSUOBFLJYUDC-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C(=O)NC1=CN=CC=C1)OC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-Phenoxy-N-(Pyridin-3-yl)butanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Phenoxygruppe kann oxidiert werden, um Phenolderivate zu bilden.

Reduktion: Die Amidgruppe kann reduziert werden, um das entsprechende Amin zu bilden.

Substitution: Die Pyridin-3-yl-Gruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können unter sauren Bedingungen verwendet werden.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können unter wasserfreien Bedingungen eingesetzt werden.

Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Natriumethoxid (NaOEt) können in polaren aprotischen Lösungsmitteln verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Phenolderivate.

Reduktion: Entsprechendes Amin.

Substitution: Verschiedene substituierte Pyridinyl-Derivate.

Wissenschaftliche Forschungsanwendungen

2-Phenoxy-N-(Pyridin-3-yl)butanamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie: Es kann als Ligand bei der Untersuchung von Enzym-Substrat-Wechselwirkungen dienen.

Industrie: Wird bei der Entwicklung von Spezialchemikalien und Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-Phenoxy-N-(Pyridin-3-yl)butanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Phenoxygruppe kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, während die Pyridin-3-yl-Gruppe Metallionen koordinieren oder an aromatischen Stapelwechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.

Analyse Chemischer Reaktionen

Types of Reactions

2-phenoxy-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The pyridin-3-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted pyridinyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-phenoxy-N-(pyridin-3-yl)butanamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

Industry: Used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-phenoxy-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the pyridin-3-yl group can coordinate with metal ions or participate in aromatic stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 2-phenoxy-N-(pyridin-3-yl)butanamide with three related compounds based on molecular structure, substituents, and physicochemical properties:

Key Observations:

Substituent Effects: The phenoxy group in this compound introduces polarity compared to the phenyl group in its analog . This may enhance solubility and binding affinity in hydrophilic environments.

Physicochemical Properties: The density and boiling point of 2-phenoxy-N-[3-(propionylamino)phenyl]butanamide are computationally predicted to be 1.191 g/cm³ and 588.3°C, respectively . These values suggest moderate thermal stability and a compact molecular packing arrangement. The pKa of 12.90 (predicted) for the propionylamino-substituted compound indicates weak basicity, likely influenced by the pyridine and amide groups.

Structural Complexity: The compound in features a multi-component structure with stereochemical complexity, highlighting the importance of chirality in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.